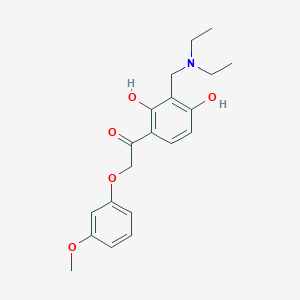

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylamino, dihydroxyphenyl, and methoxyphenoxy groups, making it a subject of interest for researchers and industrial applications.

Méthodes De Préparation

The synthesis of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone involves multiple steps, typically starting with the preparation of the core phenyl structure. The synthetic route generally includes:

Formation of the dihydroxyphenyl core:

Attachment of the diethylamino group: This is achieved through alkylation reactions where diethylamine is introduced to the phenyl core.

Incorporation of the methoxyphenoxy group: This step involves etherification reactions to attach the methoxyphenoxy group to the ethanone backbone.

Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

Carbonyl Reactivity

The ketone group undergoes nucleophilic acyl substitution or aldol condensation under basic conditions:

-

Nucleophilic Attack : Grignard reagents or amines react with the carbonyl carbon, forming imine or β-keto derivatives.

-

Aldol Reaction : Cross-aldol addition with enolizable carbonyl compounds may occur, forming conjugated enones.

Phenolic Hydroxyl Group Reactivity

The dihydroxyphenyl moiety participates in:

-

Esterification : Reaction with acid chlorides or anhydrides to form esters.

-

Methylation : Protection of hydroxyl groups using methylating agents (e.g., methyl iodide).

Amine Reactivity

The diethylamino group engages in:

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Acetylation : Reaction with acylating agents to form amides.

NMR Analysis

IR Analysis

| Functional Group | Absorption Band (cm⁻¹) | Key Features |

|---|---|---|

| C=O (ketone) | 1680–1720 | Strong, sharp peak |

| C-O (ether) | 1240–1260 | Medium-intensity stretching |

| N-H (amine) | 3300–3500 | Broad peak for secondary amines |

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Structural Characteristics

The compound features a unique structure that includes:

- Diethylamino Group : Enhances solubility and biological activity.

- Hydroxyphenyl Moieties : Implicated in various biological interactions.

- Methoxyphenyl Group : Potentially increases lipophilicity and receptor binding affinity.

These structural components suggest that the compound may exhibit diverse interactions with biological systems, particularly involving neurotransmitter pathways.

Biological Activities

Research indicates that 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone may interact with dopamine receptors, which are critical in regulating neurological functions such as movement and reward processing. The compound's structural similarity to bioactive molecules underscores its potential for therapeutic applications in treating neurological disorders.

Potential Therapeutic Applications

- Neuropharmacology : The interaction with dopamine receptors positions the compound as a candidate for research into treatments for conditions like Parkinson's disease and schizophrenia.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, suggesting a potential role in combating oxidative stress-related diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, warranting further investigation into their efficacy against various cancer cell lines.

Synthesis and Methodologies

The synthesis of this compound typically involves several key reactions:

- Formation of the Diethylamino Group : This can be achieved through alkylation reactions involving diethylamine.

- Hydroxylation of Phenolic Compounds : Hydroxylation reactions can introduce the hydroxy groups at specific positions on the aromatic ring.

- Methoxylation : The introduction of the methoxy group can be performed using methanol under acidic conditions.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Diethylaminobenzaldehyde | Contains diethylamino group | Antioxidant properties |

| 2-Methoxyacetophenone | Methoxy group attached to phenyl | Potential anticancer activity |

| Benzaldehydehydrazone derivatives | Similar hydrazone linkage | Known for coordination chemistry |

This comparative analysis highlights how the unique combination of functional groups in this compound may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to this compound:

- Dopamine Receptor Interaction Study : A study explored how similar compounds affect dopamine receptor signaling pathways. Results indicated potential modulation of receptor activity, which could inform therapeutic strategies for neurological disorders.

- Antioxidant Activity Assessment : Research demonstrated that compounds with hydroxy groups exhibited significant free radical scavenging activity, suggesting that this compound may also possess similar protective effects against oxidative damage.

Mécanisme D'action

The mechanism of action of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone include:

1-(3-((Methylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone: Differing by the presence of a methylamino group instead of diethylamino.

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-hydroxyphenoxy)ethanone: Differing by the presence of a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C19H26N2O4

- Molecular Weight : 346.43 g/mol

- CAS Number : Not specifically listed in available databases.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The diethylamino group is known to enhance solubility and bioavailability, potentially allowing the compound to act as an inhibitor of certain enzymes involved in metabolic pathways.

- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

- Receptor Modulation : The methoxyphenyl moiety may interact with neurotransmitter receptors, influencing neuronal activity and signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Apoptosis Induction : Mechanistic studies revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases and PARP.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition : Laboratory tests indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary results suggest antifungal activity, particularly against common pathogens such as Candida species.

Neuroprotective Effects

Research highlights the neuroprotective potential of this compound:

- Neurotransmitter Modulation : It appears to modulate neurotransmitter levels, which may contribute to improved cognitive function and reduced neurodegeneration.

- Oxidative Stress Reduction : The antioxidant properties help protect neurons from oxidative damage, a key factor in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

1-[3-(diethylaminomethyl)-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-4-21(5-2)12-17-18(22)10-9-16(20(17)24)19(23)13-26-15-8-6-7-14(11-15)25-3/h6-11,22,24H,4-5,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHUNZRKZWLLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.